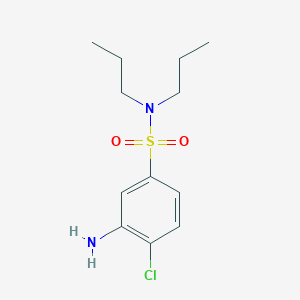

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

Beschreibung

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named 3-amino-4-chloro-N,N-dipropylbenzenesulfonamide under IUPAC rules, reflecting its substituents and functional groups. Its molecular formula is C₁₂H₁₉ClN₂O₂S , derived from:

- C₁₂ : Twelve carbon atoms in the benzene ring and propyl chains.

- H₁₉ : Nineteen hydrogen atoms distributed across the aromatic ring, amino group, and alkyl chains.

- Cl : A single chlorine atom at the 4-position of the benzene ring.

- N₂ : Two nitrogen atoms (one in the amino group, one in the sulfonamide moiety).

- O₂ : Two oxygen atoms in the sulfonamide’s sulfonyl group (-SO₂-).

- S : A central sulfur atom bridging the sulfonamide group to the benzene ring.

The molecular weight is 290.81 g/mol , calculated from the sum of atomic masses.

Atomic Connectivity and Bonding Patterns

The molecular structure comprises:

- A benzene ring with substituents at positions 3 (amino) and 4 (chloro).

- A sulfonamide group (-SO₂-N-) attached to the benzene ring at position 1.

- Two propyl chains bonded to the nitrogen atom of the sulfonamide group.

Key Bonding Features:

| Bond Type | Description | Functional Group |

|---|---|---|

| C-C (aromatic) | Delocalized π bonds in the benzene ring | Benzene core |

| C-Cl | Covalent bond between carbon and chlorine | Chloro substituent |

| C-N (amine) | Single bond between carbon and nitrogen | Amino group |

| S=O | Double bonds in the sulfonamide group | Sulfonyl group |

| N-C (alkyl) | Single bonds between nitrogen and propyl chains | Dipropyl substituents |

The amino group (-NH₂) and sulfonamide’s sulfonyl group contribute to hydrogen-bonding potential, while the chlorine atom introduces electron-withdrawing effects.

Three-Dimensional Conformational Analysis

The molecule adopts a planar benzene ring with substituents arranged in a para configuration (positions 3 and 4). The sulfonamide group and dipropyl chains project outward from the ring, creating a dendritic-like structure .

Critical Conformational Aspects:

- Sulfonamide Geometry : The sulfonamide nitrogen is tetrahedral, with one bond to the sulfonyl group and two to propyl chains. This geometry minimizes steric strain.

- Propyl Chain Flexibility : The dipropyl groups exhibit free rotation around the N-C bonds, allowing conformational adaptability in solution or crystalline states.

- Amino Group Orientation : The amino group is positioned ortho to the sulfonamide, enabling potential intramolecular hydrogen bonding with sulfonyl oxygens in certain conformations.

Comparative Structural Analysis with Related Benzenesulfonamide Derivatives

This compound shares a core benzenesulfonamide scaffold but differs in substituents and alkyl chains. Below is a comparison with structurally similar derivatives:

These differences significantly impact physicochemical properties. For instance, the nitro group in the second derivative increases molecular weight and reduces solubility compared to the amino group.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWAASMUQCGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-Amino-4-chlorobenzoyl Derivatives via Nitro Precursors and Reduction

A representative method for related compounds involves:

- Starting from 3-nitro-4-chlorobenzoic acid or derivatives.

- Formation of an amide or sulfonamide by reaction with aniline or substituted amines.

- Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reductants.

Example :

- 3-nitro-4-chlorobenzoyl aniline was prepared by reacting 3-nitro-4-chlorobenzoic acid with aniline under heating with thionyl chloride or phosphorus trichloride as activating agents in chlorobenzene solvent at 70-100°C.

- The nitro group was subsequently reduced to the amino group using hydrazine hydrate with a ferrous catalyst or Raney nickel under hydrogen atmosphere, yielding 3-amino-4-chlorobenzoyl aniline with over 94% purity and yields around 94-97%.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Formation of 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride, chlorobenzene, 70-100°C | 3-nitro-4-chlorobenzoyl aniline | 95-97 | 98-99 | Solid, mp 128-130°C |

| Reduction of nitro to amino | Hydrazine hydrate, ferrous catalyst, reflux, 55-60°C | 3-amino-4-chlorobenzoyl aniline | 94-95 | 99.5 | Off-white solid, mp 152-154°C |

Sulfonamide Formation with N,N-Dipropyl Groups

While direct methods for the N,N-dipropyl sulfonamide derivative are scarce, typical sulfonamide synthesis involves:

- Reaction of the corresponding amine (3-amino-4-chlorobenzene derivative) with dipropylsulfonyl chloride or sulfonylating agents.

- Conditions typically include a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) under cooling to room temperature.

- The N,N-dipropyl substitution can be introduced by using dipropylamine as the nucleophile reacting with sulfonyl chlorides derived from 3-amino-4-chlorobenzene sulfonic acid derivatives.

Condensation and Coupling Methods

A related synthetic approach involves:

- Activation of 3-nitro-4-chlorobenzoic acid with coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form active esters.

- Subsequent reaction with substituted amines to form benzamide or sulfonamide derivatives.

- Reduction of nitro groups to amino groups using zinc and sodium hydroxide or catalytic hydrogenation.

Proposed Synthetic Route for 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

Based on the literature and common organic synthesis principles, the following route is proposed:

- Starting Material : 3-nitro-4-chlorobenzenesulfonyl chloride or 3-nitro-4-chlorobenzenesulfonic acid.

- Sulfonamide Formation : React with dipropylamine under basic conditions to form 3-nitro-4-chloro-N,N-dipropylbenzenesulfonamide.

- Reduction Step : Catalytic hydrogenation (e.g., Raney nickel, H2 atmosphere) or chemical reduction (e.g., zinc and sodium hydroxide) to convert the nitro group to an amino group, yielding the target this compound.

Data Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonamide formation | 3-nitro-4-chlorobenzenesulfonyl chloride + dipropylamine, base, inert solvent, 0-25°C | 85-90* | >95* | Reaction under inert atmosphere recommended |

| Nitro group reduction | Raney nickel, H2, 1.0 MPa, 30-40°C, 3 h | 90-95* | >98* | Alternative: Zn + NaOH chemical reduction |

| Purification | Filtration, crystallization, vacuum drying | - | - | Final product as off-white solid |

*Estimated yields and purity extrapolated from analogous compounds in literature.

Research Findings and Practical Notes

- The activation of the aromatic sulfonyl chloride is critical for efficient sulfonamide bond formation with dipropylamine.

- Catalytic hydrogenation is preferred for the nitro-to-amino reduction due to cleaner reactions and higher selectivity.

- The presence of the 4-chloro substituent requires careful control of reaction conditions to avoid dehalogenation.

- Purity above 98% is achievable with proper workup and recrystallization.

- Scale-up considerations include control of temperature, pressure, and inert atmosphere to maintain high yield and purity.

Analyse Chemischer Reaktionen

Diazotization and Subsequent Substitution Reactions

The primary amine group undergoes diazotization under acidic conditions (HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in displacement reactions:

*Hypothetical yields based on analogous reactions in sulfonamide systems .

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent is activated for NAS due to the ortho-directing amino group and sulfonamide’s electron-withdrawing effects. Reactivity is enhanced in polar aprotic solvents:

Transition Metal-Catalyzed Couplings

The chlorine atom participates in cross-coupling reactions under palladium/copper catalysis:

Amino Group Functionalization

The aromatic amine undergoes derivatization to modify biological activity or solubility:

Sulfonamide Group Reactivity

The dipropylsulfonamide moiety shows stability under most conditions but can be hydrolyzed under extreme acidity:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), reflux, 24h | 3-Amino-4-chlorobenzenesulfonic acid | Degradation pathway | |

| Alkylation | MeI, K₂CO₃, DMF | 3-Amino-4-chloro-N,N-dipropyl-N-methylbenzene-sulfonamide | Rare due to steric hindrance |

Oxidation Reactions

Controlled oxidation of the amino group modifies electronic properties:

Key Mechanistic Insights:

-

Electron redistribution : The amino group’s +M effect activates the ring for electrophilic substitution at the 4- and 6-positions, while the sulfonamide’s -I effect directs reactivity toward meta positions .

-

Steric effects : Bulky dipropyl groups on the sulfonamide nitrogen limit accessibility for certain nucleophiles, reducing reaction rates in crowded systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound's structure allows it to target specific enzymes involved in bacterial metabolism, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies have demonstrated its efficacy in inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This mechanism highlights its potential use in developing novel therapeutic agents against antibiotic-resistant strains.

Biochemical Research

In biochemical studies, this compound is used to investigate protein-ligand interactions. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, allowing researchers to study binding affinities and mechanisms of action.

Material Science Applications

The compound has also found applications in materials science, particularly in the development of polymeric materials with enhanced properties. Its ability to modify polymer surfaces can lead to improved adhesion and compatibility with other materials, making it useful in coatings and composites .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, this compound was tested against dihydropteroate synthase from different bacterial strains. The findings revealed that the compound effectively inhibited enzyme activity with IC50 values comparable to established sulfa drugs, indicating its potential as a therapeutic candidate.

Wirkmechanismus

The mechanism by which 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide and Analogs

Structural and Functional Insights

- Alkyl Chain Effects: Dimethyl and Diethyl Derivatives: Shorter alkyl chains (methyl, ethyl) enhance solubility in polar solvents but may reduce metabolic stability compared to longer chains .

Biological Activity :

- The dimethyl analog (CAS 100313-81-3) exhibits cytochrome P450 inhibition, suggesting the dipropyl variant may share similar enzyme-targeting capabilities .

- The cyclopentyl derivative (CAS 1017410-44-4) is used in pharmaceutical synthesis, highlighting the role of bulky substituents in drug design .

Biologische Aktivität

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase (CA) and cysteine proteases, which are crucial in various physiological and pathological processes. Inhibition of CA can lead to therapeutic effects in conditions like glaucoma and heart failure .

- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties by interfering with bacterial folate synthesis. This mechanism is pivotal in treating bacterial infections .

This compound displays several important biochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₂O₂S |

| Molecular Weight | 270.76 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 2.1 |

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Proliferation : Studies have indicated that this compound can modulate cell cycle progression, potentially leading to altered cell growth rates in cancer cells.

- Apoptosis Induction : The compound has been observed to influence apoptotic pathways, promoting cell death in certain cancer types through caspase activation.

Case Studies

- Anticancer Activity : A study on the effects of sulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its effectiveness as an antimicrobial agent .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (1-10 µM), the compound shows minimal toxicity while effectively inhibiting bacterial growth.

- High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects on mammalian cells, emphasizing the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound undergoes metabolic transformations primarily via cytochrome P450 enzymes. It can influence the metabolism of other drugs, suggesting potential drug-drug interactions when used in combination therapies .

Q & A

Q. How to optimize reaction yields while minimizing byproducts?

- Methodological Answer : Design of Experiments (DoE) evaluates variables (temperature, solvent, catalyst). For electrochemical synthesis, optimize voltage (3.0–3.5 V) and flow rate (1–5 mL/min) to reduce overoxidation . Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.